Cas no 1369665-02-0 (Cobimetinib hemifumarate)

Cobimetinib hemifumarate Chemical and Physical Properties
Names and Identifiers
-
- (E)-but-2-enedioic acid,[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone
- Cobimetinib (hemifumarate)
- Cobimetinib hemifumarate
- Cobimetinib Fumarate
- Cotellic
- 6EXI96H8SV
- Cobimetinib fumarate [USAN]
- Cobimetinib fumarate (USAN)
- [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone hemifumarate
- Cotellic (TN)
- Methanone, (3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)(3-hydroxy-3-(2S)-2-piperidinyl-1-azetidinyl)-, (2E)-2-b
- GDC-0973 hemifumarate
- XL-518 hemifumarate
- COBIMETINIB FUMARATE [JAN]
- BIS((3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)PHENYL)(3-HYDROXY-3-((2S)-PIPERIDIN-2-YL)AZETIDIN-1-YL)METHANONE) (2E)-BUT-2-ENEDIOATE
- bis((2S)-2-(1-(3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl)-3-hydroxyazetidin-3-yl)piperidin-1-ium) (2E)-but-2-enedioate
- Methanone, (3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)(3-hydroxy-3-(2S)-2-piperidinyl-1-azetidinyl)-, (2E)-2-butenedioate (2:1)
- DTXSID301027854
- CHEBI:90853
- Q27162831
- Cobimetinib fumarate - Bio-X
- COBIMETINIB HEMIFUMARATE [WHO-DD]
- G16122
- COBIMETINIB FUMARATE [ORANGE BOOK]
- COBIMETINIB FUMARATE [MI]
- (S)-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl)(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)methanone hemifumarate
- 1369665-02-0
- D10615
- (E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone
- CHEMBL2364607
- (3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl)(3-hydroxy-3-((2S)-piperidin-2-yl)azetidin-1-yl)methanone hemifumarate
- bis[(2S)-2-{1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-3-hydroxyazetidin-3-yl}piperidin-1-ium] (2E)-but-2-enedioate
- Bis({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}{3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl}methanone) (2E)-but-2-enedioate
- UNII-6EXI96H8SV
-
- MDL: MFCD31544353
- Inchi: 1S/2C21H21F3IN3O2.C4H4O4/c2*22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h2*4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*17-;/m00./s1
- InChI Key: RESIMIUSNACMNW-BXRWSSRYSA-N
- SMILES: IC1C=CC(=C(C=1)F)NC1=C(C(=CC=C1C(N1CC(C1)([C@@H]1CCCCN1)O)=O)F)F.IC1C=CC(=C(C=1)F)NC1=C(C(=CC=C1C(N1CC(C1)([C@@H]1CCCCN1)O)=O)F)F.OC(/C=C/C(=O)O)=O
Computed Properties
- Exact Mass: 1178.13708 g/mol
- Monoisotopic Mass: 1178.13708 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 68
- Rotatable Bond Count: 10
- Complexity: 743
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 1178.7
- Topological Polar Surface Area: 204
Cobimetinib hemifumarate Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cobimetinib hemifumarate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A351002-5mg |
Cobimetinib Fumarate(2:1) |
1369665-02-0 | 98% | 5mg |
$149.0 | 2025-02-22 | |
Biosynth | FC157419-2000 mg |
Cobimetinib fumarate |
1369665-02-0 | 2g |
$4,389.00 | 2023-01-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C882931-5mg |
Cobimetinib hemifumarate |
1369665-02-0 | ≥99% | 5mg |
¥1,436.40 | 2022-09-02 | |
Advanced ChemBlocks | K12400-25MG |
Cobimetinib hemifumarate |
1369665-02-0 | 98% | 25MG |
$195 | 2023-09-15 | |
Advanced ChemBlocks | K12400-100MG |
Cobimetinib hemifumarate |
1369665-02-0 | 98% | 100MG |
$450 | 2023-09-15 | |
MedChemExpress | HY-13064A-50mg |
Cobimetinib hemifumarate |
1369665-02-0 | 99.73% | 50mg |
¥3960 | 2024-05-25 | |
Biosynth | FC157419-10 mg |
Cobimetinib fumarate |
1369665-02-0 | 10mg |
$144.38 | 2023-01-04 | ||
MedChemExpress | HY-13064A-10mM*1 mL in DMSO |
Cobimetinib hemifumarate |
1369665-02-0 | 99.73% | 10mM*1 mL in DMSO |
¥1367 | 2024-05-25 | |
1PlusChem | 1P01E73D-10mg |
Cobimetinib fumarate - Bio-X |
1369665-02-0 | 99% | 10mg |
$195.00 | 2023-12-22 | |
A2B Chem LLC | AX41193-50mg |
Cobimetinib fumarate - Bio-X |
1369665-02-0 | 99% | 50mg |
$431.00 | 2024-04-20 |
Cobimetinib hemifumarate Related Literature
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on Cobimetinib hemifumarate
Comprehensive Guide to Cobimetinib Hemifumarate (CAS No. 1369665-02-0): Properties, Applications, and Market Insights
Cobimetinib hemifumarate (CAS No. 1369665-02-0) is a highly specialized pharmaceutical compound that has garnered significant attention in the field of oncology. This small molecule inhibitor is widely recognized for its role in targeting the MEK1/2 pathway, a critical signaling cascade involved in cell proliferation and survival. With the increasing prevalence of cancer research and personalized medicine, Cobimetinib hemifumarate has become a focal point for researchers and clinicians alike.
The chemical structure of Cobimetinib hemifumarate includes a hemifumarate salt form, which enhances its solubility and bioavailability. This modification is crucial for its therapeutic efficacy, making it a preferred choice in combination therapies. The compound’s mechanism of action involves the selective inhibition of MEK1 and MEK2, thereby disrupting the MAPK/ERK pathway, which is often hyperactive in various cancers.
One of the most notable applications of Cobimetinib hemifumarate is in the treatment of metastatic melanoma. Clinical trials have demonstrated its effectiveness when used in combination with vemurafenib, another targeted therapy. This combination has shown improved progression-free survival rates, making it a cornerstone in modern oncology protocols. Researchers are also exploring its potential in other malignancies, such as colorectal cancer and non-small cell lung cancer (NSCLC).
The growing demand for Cobimetinib hemifumarate is driven by the rising incidence of cancer worldwide. According to recent market analyses, the global oncology drug market is projected to expand significantly, with targeted therapies like Cobimetinib hemifumarate leading the charge. Pharmaceutical companies are investing heavily in research and development to optimize its formulation and expand its therapeutic indications.
In addition to its clinical applications, Cobimetinib hemifumarate is also a subject of interest in drug discovery and preclinical studies. Its unique pharmacokinetic properties make it a valuable tool for understanding the MEK inhibition mechanism and developing next-generation inhibitors. Researchers are particularly interested in overcoming resistance mechanisms that may arise during prolonged therapy.
From a regulatory perspective, Cobimetinib hemifumarate has received approval from major health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These approvals underscore its safety and efficacy profile, further solidifying its position in the oncology landscape. However, ongoing post-marketing surveillance is essential to monitor long-term effects and rare adverse events.
The synthesis of Cobimetinib hemifumarate involves a multi-step process that requires high-precision chemistry. Manufacturers adhere to stringent Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. Quality control measures are critical, given its use in life-saving therapies. The compound’s stability under various storage conditions is also a key consideration for pharmaceutical companies.
As the field of precision medicine evolves, Cobimetinib hemifumarate is expected to play an even more prominent role. Advances in genomic profiling and biomarker identification are enabling clinicians to tailor treatments to individual patients, maximizing therapeutic outcomes. This personalized approach aligns with the broader trend toward patient-centric care in oncology.
For researchers and healthcare professionals seeking detailed information on Cobimetinib hemifumarate, reliable sources include peer-reviewed journals, clinical trial databases, and regulatory agency websites. Staying updated on the latest studies and guidelines is essential for optimizing its use in clinical practice. Collaborative efforts between academia and industry are also pivotal in advancing our understanding of this compound.
In conclusion, Cobimetinib hemifumarate (CAS No. 1369665-02-0) represents a significant advancement in cancer therapy. Its targeted action, combined with its clinical efficacy, makes it a valuable asset in the fight against cancer. As research continues to uncover new applications and refine existing protocols, the future of Cobimetinib hemifumarate looks promising. Whether you are a researcher, clinician, or patient, understanding this compound’s potential is crucial for leveraging its benefits in oncology.
1369665-02-0 (Cobimetinib hemifumarate) Related Products
- 2199971-83-8(4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 905929-95-5(Scutebarbatine-B)
- 1257642-68-4(2-(4-BROMOPHENYL)-6-BUTYL-1,3,6,2-DIOXAZABOROCANE)
- 2770359-16-3({Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate)
- 54665-92-8(4,7-Dichloro-2-phenylquinazoline)
- 1417462-41-9(5-(3-Chloro-2-methylphenyl)-5-oxovaleric acid)
- 1805186-81-5(4-(Difluoromethyl)-6-fluoro-2-hydroxy-3-(trifluoromethyl)pyridine)
- 2157321-12-3(2-(1,5-dimethyl-1H-pyrazol-3-yl)methylcyclobutan-1-ol)
- 1325307-27-4(methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate)
- 2138232-21-8(methyl 3-[(4-formyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate)
